3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde
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Overview
Description
4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a carbaldehyde group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are mediated through the modulation of μ-opioid receptors, leading to the inhibition of pain signals . The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzonitrile
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to these similar compounds, 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the biphenyl structure and the carbaldehyde group.
Properties
Molecular Formula |
C14H8ClF3O |
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Molecular Weight |
284.66 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8ClF3O/c15-13-5-4-11(7-12(13)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-8H |
InChI Key |
XVANCRNNFMOXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
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